Cas no 2097813-15-3 (benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate)

ベンジル N-4-クロロ-2-(ヒドロキシメチル)フェニルカルバメートは、有機合成中間体として重要な化合物です。その分子構造は、クロロ基とヒドロキシメチル基がオルト位に配置した芳香環と、ベンジルオキシカルボニル(Cbz)保護基から構成されています。この特異な構造により、医薬品や農薬の合成において保護基として優れた性能を発揮します。特に、選択的反応性と穏和な脱保護条件が特徴で、酸素や窒素官能基の保護に広く利用可能です。また、結晶性が良好なため精製が容易で、高い純度を維持できる点も利点です。

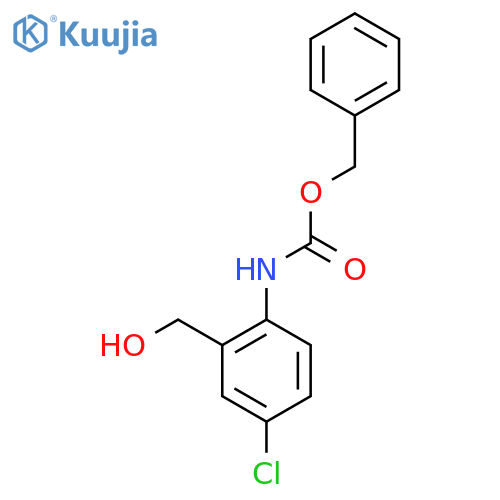

2097813-15-3 structure

商品名:benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate

benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28288568

- benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate

- 2097813-15-3

- benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate

-

- インチ: 1S/C15H14ClNO3/c16-13-6-7-14(12(8-13)9-18)17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19)

- InChIKey: KXDBIMOGFREDSB-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(CO)C=1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 291.0662210g/mol

- どういたいしつりょう: 291.0662210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28288568-0.05g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 0.05g |

$528.0 | 2025-03-19 | |

| Enamine | EN300-28288568-0.25g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 0.25g |

$579.0 | 2025-03-19 | |

| Enamine | EN300-28288568-0.1g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 0.1g |

$553.0 | 2025-03-19 | |

| Enamine | EN300-28288568-1.0g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 1.0g |

$628.0 | 2025-03-19 | |

| Enamine | EN300-28288568-1g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 1g |

$628.0 | 2023-09-08 | ||

| Enamine | EN300-28288568-2.5g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 2.5g |

$1230.0 | 2025-03-19 | |

| Enamine | EN300-28288568-0.5g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 0.5g |

$603.0 | 2025-03-19 | |

| Enamine | EN300-28288568-10g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 10g |

$2701.0 | 2023-09-08 | ||

| Enamine | EN300-28288568-10.0g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 10.0g |

$2701.0 | 2025-03-19 | |

| Enamine | EN300-28288568-5.0g |

benzyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |

2097813-15-3 | 95.0% | 5.0g |

$1821.0 | 2025-03-19 |

benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

2097813-15-3 (benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量